3,7,12-Trihydroxycholan-24-oate, also known as cholic acid, is a significant bile acid synthesized in the liver. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The compound is typically conjugated with amino acids such as glycine or taurine to form bile salts, which are essential for emulsifying dietary fats.
Cholic acid is primarily derived from cholesterol and is produced in the liver of mammals. It is one of the primary bile acids found in human bile and is involved in various physiological processes related to lipid metabolism.
3,7,12-Trihydroxycholan-24-oate belongs to the class of organic compounds known as trihydroxy bile acids. It is categorized under steroids and steroid derivatives, specifically as a bile acid due to its structure and functional groups.
The synthesis of 3,7,12-trihydroxycholan-24-oate can be achieved through several methods:
The synthesis process often requires careful control of reaction conditions such as temperature and pH to ensure selective hydroxylation. Advanced techniques like chromatography may be used for purification.
The molecular formula for 3,7,12-trihydroxycholan-24-oate is . Its structure features three hydroxyl groups (-OH) attached to the steroid backbone at positions 3, 7, and 12.
The compound exhibits a complex three-dimensional arrangement typical of steroid structures, influencing its biological activity.
3,7,12-Trihydroxycholan-24-oate participates in various biochemical reactions:
These reactions are vital for the regulation of bile acid homeostasis and are facilitated by specific enzymes in the liver and intestines.
The mechanism of action of 3,7,12-trihydroxycholan-24-oate primarily involves its role as a detergent in emulsifying dietary fats:
This process is crucial for lipid metabolism and influences the absorption efficiency of fat-soluble vitamins (A, D, E, K).
Relevant data includes its melting point and specific rotation values which are important for characterization purposes.
3,7,12-Trihydroxycholan-24-oate has several applications in scientific research and medicine:
3,7,12-Trihydroxycholan-24-oate (cholic acid) represents a primary bile acid fundamental to mammalian lipid metabolism and digestive physiology. Its biosynthesis exemplifies the enzymatic refinement of cholesterol into bioactive surfactants with critical roles in fat emulsification and metabolic signaling [2] [5].
Cholic acid synthesis proceeds via two spatially organized hepatic pathways:
Classical (Neutral) Pathway: Initiated by CYP7A1-mediated 7α-hydroxylation of cholesterol, this endoplasmic reticulum-localized pathway constitutes ~90% of bile acid production. The 7α-hydroxy-cholesterol undergoes sequential modifications by 3β-hydroxysteroid dehydrogenase (HSD3B7), sterol 12α-hydroxylase (CYP8B1), and sterol carrier protein-dependent redox steps. The final step involves peroxisomal β-oxidation of the C27 intermediate 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), yielding the C24 cholic acid structure [4] [8].
Alternative (Acidic) Pathway: Mitochondrial CYP27A1 initiates this pathway via 27-hydroxylation of cholesterol, producing oxysterols. Subsequent hydroxylations by microsomal CYP7B1 and CYP8B1 yield di- and tri-hydroxylated intermediates converging at THCA. This pathway contributes minimally under physiological conditions but gains significance during cholestasis or CYP7A1 deficiencies [8].
Table 1: Enzymatic Steps in Cholic Acid Biosynthesis [4] [8]
| Step | Enzyme | Location | Reaction | Product |
|---|---|---|---|---|
| 1a | CYP7A1 | Endoplasmic Reticulum | Cholesterol 7α-hydroxylation | 7α-Hydroxycholesterol |
| 1b | CYP27A1 | Mitochondria | Cholesterol 27-hydroxylation | 27-Hydroxycholesterol |
| 2 | HSD3B7 | Cytosol/ER | 3β-OH oxidation & isomerization | 7α-Hydroxy-4-cholesten-3-one |
| 3 | CYP8B1 | Endoplasmic Reticulum | Steroid nucleus 12α-hydroxylation | 7α,12α-Dihydroxy-4-cholesten-3-one |
| 4 | AKR1D1/AKR1C4 | Cytosol | Δ⁴ reduction & 3-oxo reduction | 5β-Tetrahydroxy intermediates |
| 5 | SCPx/ACOX2 | Peroxisomes | Side-chain β-oxidation | 3,7,12-Trihydroxycholan-24-oate (Cholate) |
Cytochrome P450 (CYP) enzymes orchestrate the regiospecific hydroxylations defining cholic acid’s solubility and bioactivity:
Steroid Nucleus Hydroxylation: CYP7A1 and CYP8B1 govern hydroxylation position and kinetics. CYP8B1's 12α-hydroxylase activity is pivotal for cholic acid synthesis, distinguishing it from chenodeoxycholic acid (CDCA). This enzyme’s expression level directly determines the cholic acid:CDCA ratio in bile, impacting bile’s hydrophilicity and cholesterol-solubilizing capacity. Genetic ablation of CYP8B1 eliminates cholic acid production, confirming its non-redundant role [8].
Side-Chain Oxidation and Cleavage: CYP27A1 catalyzes the initial 27-hydroxylation of cholesterol in the alternative pathway and the C27 intermediate in the classical pathway. This step primes the side chain for peroxisomal β-oxidation via branched-chain acyl-CoA oxidase (ACOX2) and sterol carrier protein X (SCPx). Defects in CYP27A1 or peroxisomal transporters cause cerebrotendinous xanthomatosis, characterized by toxic THCA accumulation and reduced cholic acid synthesis [4] [8].
Table 2: Key Cytochrome P450 Enzymes in Cholic Acid Synthesis [4] [8]
| Enzyme | Gene | Catalytic Function | Subcellular Localization | Regulation |
|---|---|---|---|---|
| CYP7A1 | CYP7A1 | Cholesterol 7α-hydroxylation | Endoplasmic Reticulum | Feedback inhibition by bile acids, FXR/SHP |
| CYP8B1 | CYP8B1 | 12α-Hydroxylation of 7α-hydroxy-4-cholesten-3-one | Endoplasmic Reticulum | Insulin, glucocorticoids, bile acids |
| CYP27A1 | CYP27A1 | Cholesterol 27-hydroxylation; THCA 27-oxidation | Mitochondria | Bile acid-independent transcriptional control |
| CYP7B1 | CYP7B1 | Oxysterol 7α-hydroxylation | Endoplasmic Reticulum | Constitutive, inducible by PPARα |
Cholic acid biosynthesis is the dominant cholesterol catabolic route, consuming ~500 mg of cholesterol daily in humans. The pathway functions as:
Cholesterol Homeostasis Mechanism: Conversion to bile acids facilitates cholesterol elimination. CYP7A1 transcription is suppressed by hepatocyte nuclear factor 4α (HNF4α) and liver X receptor (LXR) during cholesterol excess but inhibited by fibroblast growth factor 19 (FGF19)-activated FXR signaling during bile acid repletion. This creates a feedback loop regulating cholesterol flux [5] [8].
Enterohepatic Circulation Dynamics: Cholic acid undergoes efficient intestinal-hepatic recycling. Post-secretion into the duodenum, >95% is reabsorbed passively in the jejunum or actively via apical sodium-dependent bile acid transporter (ASBT) in the ileum. Portal blood transports conjugated cholic acid back to hepatocytes via Na⁺-taurocholate cotransporting polypeptide (NTCP). This cycle repeats 4–12 times daily, with <10% escaping to feces—a process modulating hepatic cholesterol synthesis and low-density lipoprotein (LDL) receptor expression [2] [5].
Table 3: Enterohepatic Circulation Parameters for Cholic Acid [2] [5]
| Parameter | Value/Rate | Biological Significance |
|---|---|---|
| Daily Synthesis | 200–500 mg | Compensates fecal loss; maintains bile acid pool size |
| Enterohepatic Cycles | 4–12 cycles/day | Minimizes de novo synthesis energy expenditure |
| Intestinal Reabsorption | >95% | High efficiency conserves cholesterol-derived molecules |
| Fecal Excretion | <10% of secreted amount | Primary route for cholesterol elimination |
| Hepatic Uptake Transporters | NTCP, OATP1B1/1B3 | Sodium-dependent and independent uptake mechanisms |
Comprehensive Synonym Table for 3,7,12-Trihydroxycholan-24-oate
Table 4: Systematic and Common Nomenclature for 3,7,12-Trihydroxycholan-24-oate [2]
| Category | Synonyms |
|---|---|
| Common Names | Cholic acid, Cholate, Colalin, Cholalin, Cholbam®, Cholsäure |
| IUPAC Names | (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
| Systematic Variants | 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid; (3α,5β,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid |
| Pharmacological Names | Cholbam®, Orphacol®, Cholic Acid (USAN/INN) |
| Registry Numbers | CAS 81-25-4; PubChem CID 3963; UNII G1JO7801AE; ChEBI 16359 |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1